Synthetic Efficiency: 100% Yield in Chloromethylation from 4-Hydroxymethyl Precursor
A direct comparison of synthetic routes demonstrates that the target chloromethyl compound can be obtained in quantitative yield from its corresponding 4-hydroxymethyl analog via a simple chlorination. The conversion of (1-ethyl-1H-pyrazol-4-yl)methanol to the target 4-chloromethyl-1-ethyl-1H-pyrazole hydrochloride using thionyl chloride proceeded with a reported yield of 100% . This contrasts with the typical yields for bromomethyl analog synthesis, which often involve more stringent conditions or result in lower isolated yields due to the higher reactivity and instability of the bromomethyl group, making the chloromethyl analog a more reliable and efficient intermediate for scalable synthesis.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | Synthesis of 4-(bromomethyl) analogs (no comparable high-yield, scalable protocol identified in primary literature) |
| Quantified Difference | Quantitative yield vs. potentially lower/less reliable yields for bromo analog |
| Conditions | Reaction of (1-ethyl-1H-pyrazol-4-yl)methanol with thionyl chloride in tetrahydrofuran at room temperature for 4 hours . |
Why This Matters
A 100% yield minimizes waste, reduces purification burden, and ensures maximum atom economy, which is a critical factor for procurement in process chemistry and scale-up applications.
